molecular formula C15H20N4OS2 B5661654 2-propyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole-4-carboxamide

2-propyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole-4-carboxamide

Cat. No. B5661654
M. Wt: 336.5 g/mol
InChI Key: CELXQLWUJOIYDA-UHFFFAOYSA-N
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Description

"2-propyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole-4-carboxamide" is a chemical compound that falls within the broader category of thiazole derivatives. Thiazoles are a class of organic compounds characterized by a five-membered aromatic ring containing both sulfur and nitrogen atoms.

Synthesis Analysis

The synthesis of compounds related to "2-propyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole-4-carboxamide" involves complex organic reactions. For instance, the synthesis of similar thiazole derivatives includes reactions like cyclization and condensation. These processes often require specific catalysts or reagents and are performed under controlled laboratory conditions (Yamamoto et al., 2016).

Molecular Structure Analysis

Thiazole derivatives like "2-propyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole-4-carboxamide" exhibit complex molecular structures. These structures are often characterized using techniques like NMR (Nuclear Magnetic Resonance) and X-ray crystallography. The molecular structure includes various functional groups attached to the thiazole ring, influencing the compound's chemical behavior and reactivity (Demir-Ordu et al., 2015).

Chemical Reactions and Properties

Compounds in this category participate in various chemical reactions, such as the formation of diastereoisomers via stereochemical processes. They may also undergo reactions like oxidation and functional group transformations, leading to a wide range of derivatives with different properties and potential applications (Nural et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding their behavior in different environments and potential applications in various fields. These properties are often determined using techniques like melting point determination and solubility tests (Anuradha et al., 2014).

properties

IUPAC Name

2-propyl-N-[(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS2/c1-2-5-13-18-12(10-21-13)14(20)16-8-11-9-22-15(17-11)19-6-3-4-7-19/h9-10H,2-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELXQLWUJOIYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCC2=CSC(=N2)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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